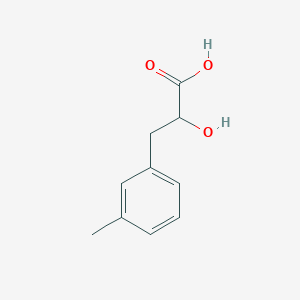

2-Hydroxy-3-(m-tolyl)propanoic acid

Description

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-hydroxy-3-(3-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H12O3/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) |

InChI Key |

PVAQRTBQTOOWOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Starting Materials

The diazotization of α-amino acids offers a stereoretentive pathway to β-hydroxy acids. For 2-hydroxy-3-(m-tolyl)propanoic acid, this method begins with m-tolyl-substituted phenylalanine derivatives. In a representative procedure, 2-methyl-L-(m-tolyl)phenylalanine hydrochloride is dissolved in a 1,4-dioxane/water mixture with 1M sulfuric acid. Sodium nitrite is added dropwise under ice cooling, initiating diazotization to replace the amino group with a hydroxyl group while preserving the (S)-configuration.

Optimized Reaction Conditions

-

Solvent System : 1:1 v/v 1,4-dioxane/water ensures solubility of both organic and inorganic reagents.

-

Temperature : The reaction proceeds at 0–5°C during nitrite addition, followed by overnight stirring at 25°C.

-

Workup : Ethyl acetate extraction and slurry purification with petroleum ether/ethyl acetate (3:1) yield 85% pure product.

Table 1: Diazotization Performance Metrics

This method avoids toxic cyanides and enzymatic catalysts, making it industrially viable.

Aldol Condensation and Subsequent Reduction

Aldol Reaction with m-Tolyl Aldehyde

A two-step approach involves aldol condensation between pyruvic acid and m-tolyl aldehyde, followed by reduction. In a THF solution, 4-hydroxyphenylpyruvic acid reacts with m-tolyl aldehyde in the presence of (+)-DIP-Cl and Et₃N, forming a β-keto intermediate. Subsequent reduction with NaBH₄ yields the β-hydroxy acid.

Critical Process Parameters

Table 2: Aldol-Reduction Efficiency

This route is limited by moderate stereocontrol but benefits from readily available starting materials.

Hydrolysis of Cyanohydrin Intermediates

Cyanohydrin Formation and Acidic Hydrolysis

Cyanohydrins derived from m-tolyl ketones are hydrolyzed to β-hydroxy acids. For example, 3-(m-tolyl)propanal reacts with HCN to form the cyanohydrin, which is hydrolyzed under acidic conditions (1M HCl, 90°C) to yield the target compound.

Yield and Scalability

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic this compound is resolved using immobilized lipase B from Candida antarctica. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-form unreacted. After 24 h in tert-butyl methyl ether, the (S)-enantiomer is isolated with >99% ee.

Process Advantages

-

Solvent : MTBE enhances enzyme stability and product separation.

-

Scale-Up : Compatible with continuous-flow reactors for multi-kilogram production.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2) for halogenation, alkyl halides for alkylation.

Major Products:

Oxidation: 3-(3-methylphenyl)pyruvic acid or 3-(3-methylphenyl)propanoic acid.

Reduction: 2-Hydroxy-3-(3-methylphenyl)propanol.

Substitution: 2-Chloro-3-(3-methylphenyl)propanoic acid.

Scientific Research Applications

2-Hydroxy-3-(m-tolyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(m-tolyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, such as enzyme inhibition or receptor activation, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Arylpropanoic Acid Derivatives

Key Observations:

Substituent Effects on Bioactivity: The position and nature of substituents on the phenyl ring significantly influence activity. For example, 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid is associated with metabolic processes, whereas 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid is tailored for pharmaceutical synthesis. Hydroxyl vs.

Synthetic Accessibility: 2,2-Dimethyl-3-(m-tolyl)propanoic acid was synthesized in 59% yield using 1-iodo-3-methylbenzene as an arylating agent, suggesting that steric hindrance from dimethyl groups may affect reaction efficiency.

Pharmacological Potential: Compounds like (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid are detected in natural sources (e.g., fruits), hinting at roles in plant metabolism or dietary biomarkers. β-hydroxy-β-arylalkanoic acids (structurally similar to the target compound) exhibit anti-proliferative activity against malignant cell lines, though cytotoxicity to immune cells remains a concern .

Research Findings and Data Tables

Table 2: Spectroscopic Data for Selected Compounds

Q & A

Q. What are the established synthetic pathways for 2-Hydroxy-3-(m-tolyl)propanoic acid, and what reaction conditions are optimal?

- Methodological Answer : The compound can be synthesized via:

- Oxidation : Use potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to oxidize substituted propanol precursors.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) for reducing ketone intermediates.

- Substitution : Alkylating/aoylating agents to introduce functional groups at specific positions.

Reaction optimization requires pH control (neutral to mildly acidic) and inert atmospheres to prevent side reactions. Analytical monitoring (TLC/HPLC) ensures intermediate purity .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., meta-tolyl group) and hydroxyl proton coupling.

- Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile derivatives (e.g., trimethylsilyl ethers) to analyze molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) for purity assessment .

Q. What protocols ensure compound stability during storage and handling?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis or oxidation.

- Handling : Use desiccants in storage areas and conduct periodic purity checks via HPLC. Avoid prolonged exposure to oxygen or elevated temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

- Methodological Answer : Perform structure-activity relationship (SAR) studies comparing meta-tolyl derivatives with para-hydroxyphenyl (e.g., 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid ) or nitro-substituted analogs. Key steps:

- In vitro assays : Measure enzyme inhibition (e.g., cyclooxygenase) or receptor binding affinities.

- Computational modeling : Use docking simulations to assess steric/electronic effects of substituents on target interactions .

Q. What advanced methods quantify impurities in synthetic batches of this compound?

- Methodological Answer :

- HPLC with reference standards : Use impurity markers like 3-[4-(2-methylpropyl)phenyl]-propanoic acid or 2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid (listed in pharmaceutical impurity catalogs ).

- LC-MS/MS : For trace-level detection, employing electrospray ionization (ESI) in negative ion mode to enhance sensitivity for acidic impurities.

Q. How to design in vitro assays for evaluating metabolic stability in hepatic models?

- Methodological Answer :

- Hepatocyte/microsomal assays : Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor depletion over time using LC-MS.

- Kinetic analysis : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) to predict hepatic extraction. Include controls (e.g., NADPH for cytochrome P450 activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.